molecular formula C13H16O5 B8161120 (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid

Cat. No.: B8161120
M. Wt: 252.26 g/mol
InChI Key: HANBUSBYZGSQSB-LLVKDONJSA-N
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Description

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid ( 1035217-09-4) is a chiral benzoic acid derivative with a molecular formula of C13H16O5 and a molecular weight of 252.27 g/mol . The compound features a (R)-2,2-dimethyl-1,3-dioxolane group, a common structural motif derived from protected glycerol that is frequently employed as a chiral building block or precursor in nucleoside and pharmaceutical research . The presence of the benzoic acid moiety allows for further functionalization, making it a valuable intermediate for synthesizing more complex molecules, such as active pharmaceutical ingredients (APIs) and their intermediates . This chemical is provided For Research Use Only and is strictly for laboratory applications. It must not be used for diagnostic, therapeutic, or personal purposes. Researchers are advised to consult the safety data sheet and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2)17-8-11(18-13)7-16-10-5-3-9(4-6-10)12(14)15/h3-6,11H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANBUSBYZGSQSB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrates : (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and 4-hydroxybenzoic acid.

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature, 12–16 hours.

  • Yield : 59.5% after silica gel chromatography.

Mechanism

The reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a betaine intermediate that activates the alcohol for nucleophilic displacement. The stereochemical integrity of the dioxolane’s (R)-configuration is preserved due to the reaction’s SN2-like mechanism.

Optimization

  • Solvent : THF outperforms DMF or DCM in minimizing side reactions.

  • Scale-up : Slow addition of DEAD prevents exothermic runaway, critical for industrial batches.

Coupling via Carboxylic Acid Activation

Activation of the benzoic acid moiety is essential for coupling with the dioxolane methanol. Thionyl chloride (SOCl₂) and carbodiimides are common agents.

Thionyl Chloride-Mediated Activation

  • Procedure : 4-Hydroxybenzoic acid is treated with SOCl₂ to form 4-chlorocarbonylbenzoic acid chloride, followed by reaction with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

  • Conditions : Reflux in dichloromethane (DCM) with catalytic DMF.

  • Yield : 70–85% after aqueous workup.

Carbodiimide-Based Coupling

  • Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).

  • Solvent : DCM or THF at 0–25°C.

  • Advantage : Avoids acidic byproducts, suitable for acid-sensitive substrates.

Protecting Group Strategies

The 2,2-dimethyl-1,3-dioxolane group serves as a protective moiety for vicinal diols, enabling selective functionalization of the benzoic acid.

Dioxolane Formation

  • Precursor : (R)-glycerol derivatives are condensed with acetone under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane.

  • Conditions : Reflux in acetone with molecular sieves (4Å).

  • Yield : 90–95% after distillation.

Deprotection Considerations

  • Hydrolysis of the dioxolane (e.g., with HCl/MeOH) regenerates the diol but is unnecessary for the target compound.

Industrial-Scale Crystallization

Purification via crystallization ensures enantiomeric excess (>99% ee) and removes residual coupling reagents.

Single-Phase Crystallization

  • Solvent System : Toluene with 1–20% v/v acetonitrile.

  • Temperature Gradient : Cooled from 50°C to 25°C over 12 hours.

  • Yield : 92% purity after two crystallizations.

Polymorph Control

  • Ethanol/toluene mixtures (1:3 v/v) yield the thermodynamically stable Form I.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)StereoselectivityScalability
MitsunobuDEAD, PPh₃59.598HighModerate
Thionyl ChlorideSOCl₂8595ModerateHigh
CarbodiimideEDC, DMAP7897HighHigh
Industrial CrystallizationToluene/ACN9299.5N/AHigh

Challenges and Solutions

Stereochemical Integrity

  • Racemization Risk : Elevated temperatures during coupling may epimerize the dioxolane chiral center. Mitigated by keeping reactions below 30°C.

Byproduct Formation

  • Phthalimide Byproducts : Generated in Mitsunobu reactions, removed via silica gel chromatography.

Solvent Selection

  • THF vs. DMF : THF reduces side reactions but requires anhydrous conditions .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification with alcohols using coupling agents like 1,1′-carbonyldiimidazole (CDI), achieving yields >85% under optimized conditions .

  • Amidation with amines via acid chloride intermediates. Thionyl chloride (SOCl₂) in toluene at 50–65°C efficiently converts the acid to its chloride, which reacts with hydroxylamine derivatives (e.g., O-{[(4R)-dioxolane]methyl}hydroxylamine) to form amides .

Key conditions for amidation :

ParameterValue
Coupling agentCDI or SOCl₂
SolventToluene/N,N-dimethylformamide
Temperature50–65°C (acid chloride formation)
Reaction time2–4 hours
Yield58–86%

Dioxolane Ring Reactivity

The 2,2-dimethyl-1,3-dioxolane group serves as a protecting group for vicinal diols but can be modified under specific conditions:

  • Acid-catalyzed hydrolysis : Cleavage with p-toluenesulfonic acid (p-TsOH) in methanol yields the corresponding diol, critical for further functionalization.

  • Nucleophilic substitution : Limited reactivity due to steric hindrance from dimethyl groups, but ring-opening can occur with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures.

Electrophilic Aromatic Substitution

The para-methoxy group directs electrophiles to the ortho and para positions of the benzene ring:

  • Nitration : Occurs at the ortho position to the methoxy group under mixed acid (HNO₃/H₂SO₄) conditions.

  • Halogenation : Bromine in acetic acid selectively substitutes the para position relative to the carboxylic acid.

Reactivity comparison :

Reaction TypePosition SelectivityRelative Rate
NitrationOrtho to methoxyModerate
BrominationPara to carboxylic acidHigh

Cyclization Reactions

The compound participates in intramolecular cyclizations:

  • Lactonization : Under Mitsunobu conditions (DIAD/PPh₃), the carboxylic acid reacts with the dioxolane’s hydroxyl group (after hydrolysis) to form a γ-lactone.

  • Macrocycle formation : Coupling with diamine linkers via CDI-mediated amidation generates 12–16-membered rings, depending on spacer length .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing CO₂ and forming methyl benzoate derivatives.

  • Oxidative stability : Resists oxidation by common reagents (e.g., KMnO₄) due to electron-withdrawing effects of the carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of benzoic acid, including those containing dioxolane moieties, exhibit potential anticancer properties. A study focusing on the synthesis of new benzoic acid derivatives demonstrated that modifications to the dioxolane structure can enhance cytotoxicity against cancer cell lines. The introduction of the (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy) group was shown to improve selectivity towards cancer cells compared to normal cells, highlighting its potential as a lead compound for further development in anticancer therapies .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it inhibits key inflammatory pathways, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

2.1 Development of Bio-based Solvents
(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid has been explored as a potential bio-based solvent. A case study highlighted its use in synthesizing methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This application is particularly relevant in green chemistry, where there is a push towards using sustainable materials that reduce environmental impact .

2.2 Polymer Chemistry
The incorporation of dioxolane units into polymer backbones has been studied for enhancing material properties such as flexibility and thermal stability. Polymers synthesized using (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid exhibit improved mechanical properties and resistance to degradation under various conditions. These advancements open avenues for creating high-performance materials suitable for various industrial applications .

Synthesis and Characterization

The synthesis of (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Data Tables

Application Area Specific Application Findings/Notes
Medicinal ChemistryAnticancer ActivityEnhanced cytotoxicity against cancer cell lines
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines
Material ScienceBio-based SolventsAlternative aprotic solvent with reduced environmental impact
Polymer ChemistryImproved mechanical properties in synthesized polymers

Mechanism of Action

The mechanism of action of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ester Derivatives

The ester analog, 2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid (), replaces the methoxy group with a carbonyloxy moiety. This modification alters solubility and metabolic stability, as esters are prone to hydrolysis. Such derivatives are often used as prodrugs to improve bioavailability .

Thioether Derivatives

rac-4-((4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole () introduces a thioether and nitrobenzoxadiazole group. This compound targets Helicobacter pathogens via flavodoxin inhibition, demonstrating how heterocyclic additions can enhance antimicrobial activity .

Substituent Variations on the Benzoic Acid Core

Compounds like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () and 4-(hydroxymethyl)-3-({2-[1-methoxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid () highlight the impact of substituent diversity. The former incorporates an azetidinone ring, enhancing rigidity and binding affinity, while the latter includes hydroxymethyl and methylamino groups, which may improve solubility and receptor interactions .

Comparative Data Table

Compound Name Key Structural Features Synthesis Yield Biological Activity Reference
(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid (R)-dioxolane, methoxy, benzoic acid 66% (Example 383) Antimicrobial (hypothesized)
(S)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid (enantiomer) (S)-dioxolane, methoxy, benzoic acid 75% (Example 383) Antimicrobial (demonstrated)
2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid Ester, dioxolane, benzoic acid Discontinued Prodrug potential
rac-4-((4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzyl)thio)-7-nitrobenzoxadiazole Thioether, nitrobenzoxadiazole, dioxolane Not reported Anti-Helicobacter activity
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone, nitro, chloro Not reported Not reported

Biological Activity

(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid is a compound with potential therapeutic applications due to its unique structural features. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid is C13H18O5C_{13}H_{18}O_5. It features a benzoic acid moiety attached to a dioxolane group, which may influence its biological interactions. The compound's molecular weight is approximately 286.34 g/mol .

Anti-inflammatory Properties

Research indicates that compounds similar to (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid exhibit anti-inflammatory effects. For instance, derivatives of benzoic acid have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins .

Table 1: Inhibition of COX Enzymes by Benzoic Acid Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A7885
Compound B6570
(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acidTBDTBD

Antioxidant Activity

Studies suggest that dioxolane-containing compounds may possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Neuroprotective Effects

Recent investigations into similar compounds have highlighted their potential neuroprotective effects. For example, certain derivatives have been shown to promote neuron proliferation and protect against neurotoxicity induced by corticosterone in HT-22 cells . This suggests that (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid may have similar protective roles in neurodegenerative conditions.

Case Study: Neuroprotection in HT-22 Cells
A study demonstrated that a related compound significantly increased cell viability in HT-22 cells exposed to corticosterone. The optimal concentration for protective effects was found to be 12.5 μM .

The biological activity of (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid is likely mediated through multiple pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound may suppress the expression of cytokines involved in the inflammatory response.
  • Antioxidant Pathways : Activation of Nrf2/ARE signaling pathways could enhance cellular antioxidant defenses.
  • Neuroprotective Signaling : Modulation of signaling pathways involved in neuronal survival and apoptosis may contribute to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification or etherification steps. For example, coupling a dioxolane-protected alcohol (e.g., (R)-2,2-dimethyl-1,3-dioxolan-4-yl-methanol) with a benzoic acid derivative under Mitsunobu or Williamson ether synthesis conditions. Key reagents include cesium carbonate (base) and acetonitrile as a solvent at elevated temperatures (75°C), as seen in similar dioxolane-containing compounds . Purification often employs reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% formic acid) to isolate enantiomerically pure products .

Q. How can the stereochemical integrity of the dioxolane ring be preserved during synthesis?

  • Methodological Answer : The (R)-configuration of the dioxolane ring is sensitive to acidic or basic conditions. Use of non-polar solvents (e.g., hexane/ethyl acetate mixtures) during silica gel chromatography minimizes racemization. Chiral auxiliaries or enzymatic resolution methods may also be applied, as demonstrated in the synthesis of analogous spirocyclic compounds .

Q. What analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration using SHELXL software for refinement .
  • Chiral HPLC : Columns like YMC-Actus Triart C18 (5 μm) with acetonitrile/water gradients separate enantiomers, with retention times validated against standards .
  • NMR : Key signals include the dioxolane methyl groups (δ ~1.3–1.5 ppm) and benzoic acid carbonyl (δ ~170 ppm) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening of the dioxolane) impact the synthesis of derivatives, and how can they be mitigated?

  • Methodological Answer : The dioxolane ring may undergo acid-catalyzed hydrolysis. To prevent this:

  • Use aprotic solvents (e.g., THF) and avoid strong acids.
  • Introduce protecting groups (e.g., acetates) for sensitive hydroxyl intermediates, as seen in the synthesis of dioxolane-containing esters .
  • Monitor reactions via TLC or LCMS (e.g., m/z 269 [M+H]+ for intermediates) to detect side products early .

Q. What computational strategies can predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models hydrolysis kinetics of the dioxolane ring by calculating activation energies for acid/base-catalyzed pathways.
  • Molecular Dynamics Simulations : Predict solubility and aggregation behavior in aqueous buffers, critical for biological assays .

Q. How does the compound’s stereochemistry influence its biological activity or material properties?

  • Methodological Answer :

  • Enzyme Inhibition Studies : Compare (R)- and (S)-enantiomers in assays (e.g., fluorescence polarization) to assess stereospecific binding to targets like kinases or GPCRs.
  • Material Science : Evaluate crystallinity and thermal stability via DSC. The dioxolane ring’s rigidity may enhance polymer backbone stability, as observed in related spirocyclic systems .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple sources (e.g., PubChem, EPA/NIH Mass Spectral Database) .
  • Isotopic Labeling : Use 13C-labeled benzoic acid to distinguish overlapping signals in crowded NMR regions .

Critical Analysis of Evidence

  • Contradictions : Some patents report higher yields with cesium carbonate , while academic studies prefer enzymatic methods for enantiopurity . Systematic optimization is advised.
  • Gaps : Limited data on long-term stability in biological matrices. Future studies should incorporate forced degradation assays.

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